![molecular formula C18H19F3N4O2 B2408461 2-Methyl-4-[4-(phenoxyacetyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine CAS No. 1775331-97-9](/img/structure/B2408461.png)
2-Methyl-4-[4-(phenoxyacetyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine
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Overview
Description
Scientific Research Applications
Herbicide Development
- Herbicidal Activity : A study by Nezu, Miyazaki, Sugiyama, & Kajiwara (1996) found that certain pyrimidines, including those similar in structure to the specified compound, demonstrated significant herbicidal activity. They noted that substituting the pyrimidine ring can influence herbicidal effectiveness.
Antineoplastic Research
- Antineoplastic Tyrosine Kinase Inhibitor : Gong, Chen, Deng, & Zhong (2010) studied a similar compound, flumatinib, in the context of chronic myelogenous leukemia. They focused on its metabolism in humans, noting its role as an antineoplastic tyrosine kinase inhibitor.
- Antiproliferative Activity Against Cancer Cells : In 2012, Mallesha, Mohana, Veeresh, Alvala, & Mallika synthesized derivatives of a structurally similar compound, assessing their antiproliferative effects on various human cancer cell lines.
Molecular Chemistry
- Molecular Structure Analysis : The compound's structure and molecular interactions have been explored. For instance, Anthal, Singh, Desai, Arunakumar, Sreenivasa, Kamni, & Kant (2018) conducted a study detailing the crystal structure and molecular interactions of a related compound.
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit acetylcholinesterase (ache) and equilibrative nucleoside transporters (ents) . These targets play crucial roles in neurological functions and cellular metabolism, respectively.
Mode of Action
For instance, AChE inhibitors prevent the breakdown of acetylcholine, a neurotransmitter, thereby increasing its availability . ENT inhibitors, on the other hand, can disrupt nucleoside transport, affecting various cellular processes .
Biochemical Pathways
The inhibition of AChE leads to an increase in acetylcholine levels, affecting cholinergic neurotransmission. This can have various downstream effects, particularly in the nervous system, where acetylcholine plays a key role in signal transmission . ENT inhibition can disrupt nucleotide synthesis and regulation of adenosine function, potentially impacting a wide range of biochemical pathways .
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific targets and the pathways they are involved in. For instance, AChE inhibition could potentially alleviate symptoms of conditions like Alzheimer’s disease, where acetylcholine levels are typically reduced . ENT inhibition could have various effects depending on the specific cellular context .
properties
IUPAC Name |
1-[4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]-2-phenoxyethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F3N4O2/c1-13-22-15(18(19,20)21)11-16(23-13)24-7-9-25(10-8-24)17(26)12-27-14-5-3-2-4-6-14/h2-6,11H,7-10,12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBLUZTQMCWQHIE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)COC3=CC=CC=C3)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F3N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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